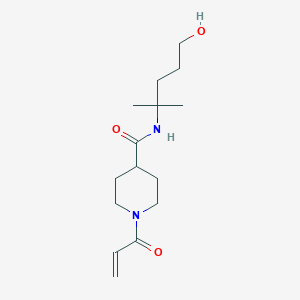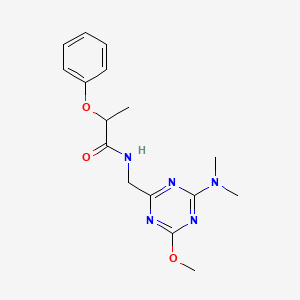
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide” is a complex organic compound. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . It also has a dimethylamino group, which is a functional group consisting of a nitrogen atom attached to two methyl groups and one other carbon-containing group . The phenoxy group indicates the presence of a phenol group bonded to an oxygen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the triazine ring, the dimethylamino group, and the phenoxypropanamide group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its molecular structure and the conditions under which the reactions occur. The triazine ring, for example, is known to participate in various chemical reactions . The dimethylamino group could act as a nucleophile in certain reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the dimethylamino group could make the compound more basic . The triazine ring could contribute to its stability and reactivity .Aplicaciones Científicas De Investigación
Synthesis and Analysis of Bi-Functional Melamine Derivatives :
- Matsukawa et al. (1980) synthesized bi-functional melamine derivatives, including compounds similar to N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide. These compounds were analyzed for their potential in forming polycondensates, which could have applications in materials science and engineering (Matsukawa, Teshirogi, Sakamoto & Tonami, 1980).
Efficient One-Pot Synthesis of Amides :
- Kim et al. (2003) presented a method for efficiently synthesizing N-methoxy-N-methylamides from carboxylic acids, a process that might be relevant for producing compounds structurally similar to the one (Kim, Lee, Han & Kay, 2003).
Antitumor Activity of Acridine Derivatives :
- Research by Rewcastle et al. (1986) explored the antitumor activity of acridine derivatives, including those with dimethylamino groups. Such studies may offer insights into the potential medicinal applications of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide (Rewcastle, Atwell, Chambers, Baguley & Denny, 1986).
Properties of Triflamide Derivatives :
- Chipanina et al. (2020) synthesized new derivatives of triflamide, a compound related to the triazine ring structure. The study focused on understanding the hydrogen bonding and molecular structures of these compounds, which could be relevant for applications in chemistry and materials science (Chipanina, Oznobikhina, Sterkhova, Ganin & Shainyan, 2020).
Corrosion Inhibition by Triazine Derivatives :
- Singh et al. (2018) investigated the corrosion inhibition performance of triazine derivatives on mild steel. These findings suggest potential industrial applications of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide in protecting metals against corrosion (Singh, Ansari, Haque, Dohare, Lgaz, Salghi & Quraishi, 2018).
Mecanismo De Acción
Mode of Action
It is known that many compounds with similar structures, such as 4-dimethylaminopyridine (dmap), act as nucleophilic catalysts for a variety of reactions . They can facilitate reactions such as esterifications with anhydrides, the Baylis-Hillman reaction, hydrosilylations, tritylation, the Steglich rearrangement, Staudinger synthesis of β-lactams and many more .
Biochemical Pathways
Compounds with similar structures, such as dmap, are known to be involved in a variety of biochemical pathways due to their role as nucleophilic catalysts .
Result of Action
It is known that many compounds with similar structures, such as dmap, can facilitate a variety of chemical reactions, which could potentially lead to various molecular and cellular effects .
Action Environment
It is known that many factors, such as ph, temperature, and the presence of other molecules, can influence the action of similar compounds .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O3/c1-11(24-12-8-6-5-7-9-12)14(22)17-10-13-18-15(21(2)3)20-16(19-13)23-4/h5-9,11H,10H2,1-4H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHUGHPOERDGBED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=NC(=NC(=N1)OC)N(C)C)OC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)-2-phenoxypropanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4-difluoro-N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2995565.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2995570.png)
![N-([2,4'-bipyridin]-4-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2995572.png)
![7-(4-((2,5-difluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2995573.png)
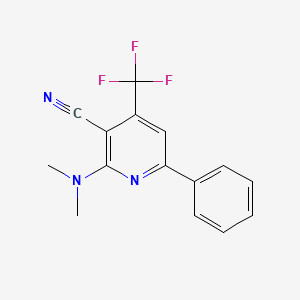
![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide](/img/structure/B2995577.png)
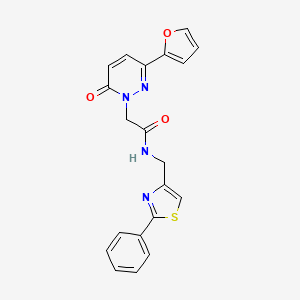
![3-[(1-cyclopentyl-1H-pyrazol-3-yl)methyl]-8-azabicyclo[3.2.1]octan-3-ol hydrochloride](/img/structure/B2995580.png)
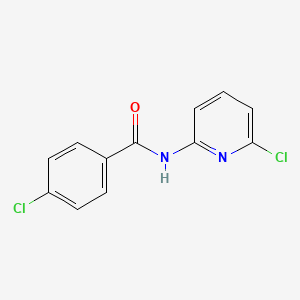
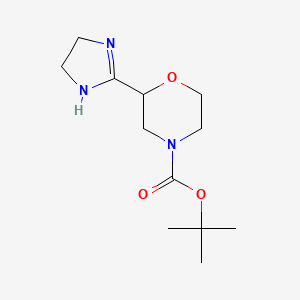
![N-[4-(tert-butylsulfamoyl)phenyl]-2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetamide](/img/structure/B2995584.png)
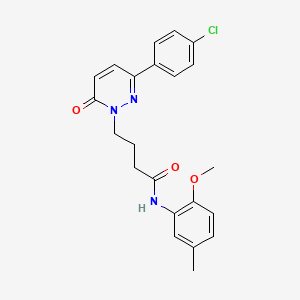
![3-methyl-N-(2-(6-oxo-4-phenylpyrimidin-1(6H)-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2995587.png)
